![molecular formula C13H14N2O2S B14662325 4-[4-(Methylamino)phenyl]sulfonylaniline CAS No. 51688-26-7](/img/structure/B14662325.png)
4-[4-(Methylamino)phenyl]sulfonylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Methylamino)phenyl]sulfonylaniline is an organic compound with the molecular formula C13H14N2O2S It is a derivative of aniline, featuring both a methylamino group and a sulfonyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylamino)phenyl]sulfonylaniline typically involves the sulfonylation of 4-(methylamino)aniline. One common method includes the reaction of 4-(methylamino)aniline with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Methylamino)phenyl]sulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4-[4-(Methylamino)phenyl]sulfonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[4-(Methylamino)phenyl]sulfonylaniline exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring. The methylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)phenol: Similar structure but lacks the sulfonyl group.
4-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
4-(Methylamino)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Uniqueness
4-[4-(Methylamino)phenyl]sulfonylaniline is unique due to the presence of both the methylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
51688-26-7 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-[4-(methylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H14N2O2S/c1-15-11-4-8-13(9-5-11)18(16,17)12-6-2-10(14)3-7-12/h2-9,15H,14H2,1H3 |
Clave InChI |
LOXMTPXGOUSTAD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


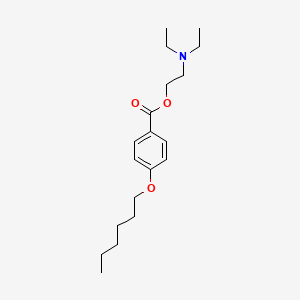
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
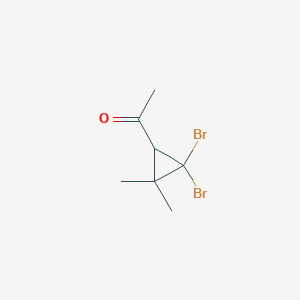
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
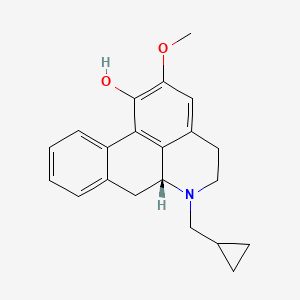
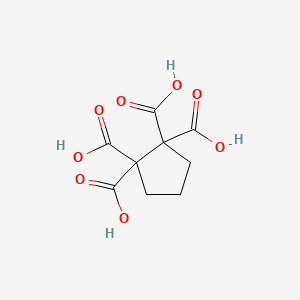
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
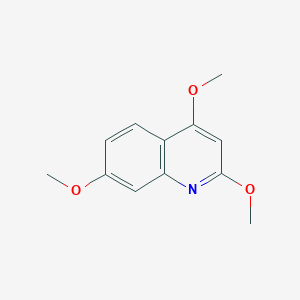
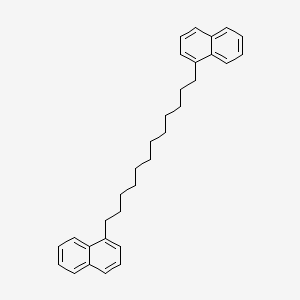

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
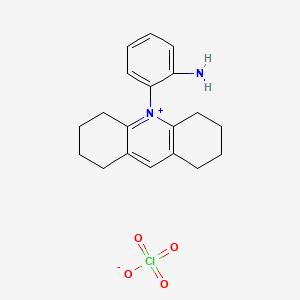
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)

